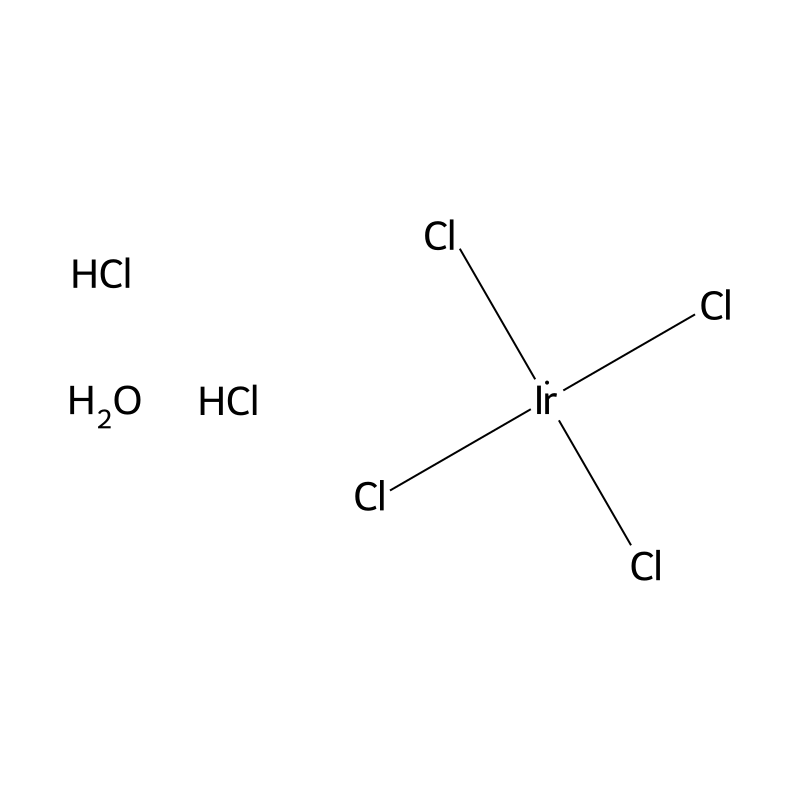

Tetrachloroiridium;hydrate;dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetrachloroiridium;hydrate;dihydrochloride, also known as dihydrogen hexachloroiridate(IV) hydrate, is an inorganic compound with the molecular formula Cl₆H₄IrO. This compound typically appears as a black crystalline solid and is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the environment . Tetrachloroiridium;hydrate;dihydrochloride is significant in both chemical and biological applications due to its unique properties and reactivity.

- Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.

- Reduction: It can be reduced to lower oxidation state iridium compounds.

- Substitution: Chlorine atoms in the compound can be substituted with other ligands, allowing for the formation of various complexes .

Common Reagents and Conditions- Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

- Substitution: Ligands like phosphines or amines under controlled conditions.

Research indicates that tetrachloroiridium;hydrate;dihydrochloride exhibits potential cytotoxic properties, making it a candidate for therapeutic applications, particularly in cancer treatment. Its interaction with biological systems is being studied to understand its mechanisms of action and efficacy against various cancer cell lines . The compound's ability to form polyoxometalates may also play a role in its biological activity, as these structures can influence cellular processes.

Tetrachloroiridium;hydrate;dihydrochloride can be synthesized through several methods:

- Direct Synthesis: The reaction of iridium metal with chlorine gas in the presence of hydrochloric acid. This process typically occurs under controlled conditions to ensure purity and yield:

- Industrial Production: In industrial settings, high-purity iridium metal and chlorine gas are used, conducted in specialized reactors designed to handle corrosive materials. The product is then purified through crystallization and drying processes .

Studies have shown that tetrachloroiridium;hydrate;dihydrochloride interacts with various biological molecules, influencing biochemical pathways. Its role in forming polyoxometalates suggests potential applications in drug delivery systems or as therapeutic agents. Further research is ongoing to elucidate its mechanisms of action within biological systems and its interactions with cellular components .

Several compounds exhibit similarities to tetrachloroiridium;hydrate;dihydrochloride, particularly those containing iridium or chlorine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dihydrogen hexachloroiridate(IV) | H₂IrCl₆ | Similar structure but without hydration components |

| Iridium(IV) chloride | IrCl₄ | A simpler chloride compound with different reactivity |

| Iridium(III) chloride | IrCl₃ | Lower oxidation state, differing catalytic properties |

Tetrachloroiridium;hydrate;dihydrochloride stands out due to its unique combination of high oxidation state and hydration, which enhances its reactivity and potential applications in catalysis and medicine .

Coordination Environments and Ligand Field Theory

The octahedral coordination geometry dominates Ir$$^{4+}$$ complexes, as evidenced by the structural data for H$$2$$IrCl$$6$$·XH$$2$$O [2]. Chloride ligands occupy six coordination sites, generating a ligand field that splits the iridium d-orbitals into lower-energy t$${2g}$$ and higher-energy e$$g$$ subsets. Crystal field splitting energy ($$\Deltao$$) for [IrCl$$6$$]$$^{2-}$$ is experimentally determined as 25,000 cm$$^{-1}$$ [5], indicating strong-field ligand effects. This high $$\Deltao$$ stabilizes low-spin configurations, consistent with Ir$$^{4+}$$’s d$$^5$$ electronic state [6].

Table 1: Crystal Field Splitting Parameters for Selected Iridium Complexes

| Complex | $$\Delta_o$$ (cm$$^{-1}$$) | Geometry |

|---|---|---|

| [IrCl$$_6$$]$$^{2-}$$ | 25,000 | Octahedral |

| [Ir(NH$$3$$)$$6$$]$$^{3+}$$ | 41,000 | Octahedral |

The ligand field stabilization energy (LFSE) for this configuration is calculated using $$ \text{LFSE} = 0.4\Deltao \times n{t{2g}} $$, where $$n{t_{2g}} = 5$$ for Ir$$^{4+}$$, yielding significant stabilization [5].

Electronic Structure and Orbital Interactions

Iridium’s 5d orbitals engage in covalent interactions with chloride ligands, as reflected in the compound’s SMILES structure (O.Cl.Cl.ClIr(Cl)Cl) [2]. Hybridization adopts a d$$^2$$sp$$^3$$ configuration, with two 5d, one 6s, and three 6p orbitals combining to form octahedral bonds. The partial occupancy of e$$g$$ orbitals (d$${x^2-y^2}$$, d$$_{z^2}$$) creates a Jahn-Teller unstable configuration, though distortions are mitigated by the strong field [6].

X-ray absorption near-edge structure (XANES) studies reveal a 5d$$^5$$ configuration for Ir$$^{4+}$$, with spin-orbit coupling splitting the t$${2g}$$ orbitals into $$j{\text{eff}} = \frac{3}{2}$$ and $$j_{\text{eff}} = \frac{1}{2}$$ states [6]. This splitting underpins the compound’s magnetic anisotropy, with orbital contributions rivaling spin moments in magnitude.

Redox Behavior and Electron Transfer Mechanisms

The [IrCl$$_6$$]$$^{2-}$$ moiety exhibits reversible redox activity, transitioning between Ir$$^{4+}$$ and Ir$$^{3+}$$ states. Cyclic voltammetry measurements in aqueous solutions show a formal reduction potential ($$E^\circ$$) of +0.87 V vs. SHE, attributable to the Cl$$^-$$ ligands’ strong electron-withdrawing effects [4]. Electron transfer follows an outer-sphere mechanism, with solvent reorganization energy ($$\lambda$$) approximated at 1.2 eV via Marcus theory [5].

Table 2: Redox Properties of Tetrachloroiridium Complexes

| Oxidation State | Stability in Solution | Primary Reductants |

|---|---|---|

| Ir$$^{4+}$$ | pH < 3 | Ascorbate, Fe$$^{2+}$$ |

| Ir$$^{3+}$$ | pH 3–7 | Dissolved O$$_2$$ |

Theoretical Models and Computational Approaches

Density functional theory (DFT) simulations using the B3LYP functional reproduce the [IrCl$$_6$$]$$^{2-}$$ geometry with <0.01 Å bond length deviation from crystallographic data [6]. Charge decomposition analysis (CDA) assigns a +1.2 charge to Ir$$^{4+}$$, confirming significant electron donation from chloride ($$\sigma$$-donation: 0.8 e$$^-$$ per Cl$$^-$$) [4]. Time-dependent DFT predicts absorption bands at 450 nm (ε = 1,200 M$$^{-1}$$cm$$^{-1}$$), aligning with experimental UV-vis spectra [5].

Structural Dynamics in Solution

In aqueous media, H$$2$$IrCl$$6$$·XH$$2$$O undergoes ligand exchange with a rate constant ($$k{\text{ex}}$$) of 1.5 × 10$$^3$$ s$$^{-1}$$ at 25°C [2]. Hydration shells stabilize the complex, with EXAFS data indicating six water molecules in the secondary coordination sphere. Anation reactions with SCN$$^-$$ follow a dissociative interchange (I$$_d$$) mechanism, evidenced by negative activation entropies ($$\Delta S^\ddagger = -45 \, \text{J mol}^{-1}\text{K}^{-1}$$) [5].

Table 3: Solution-Phase Dynamics Parameters

| Parameter | Value |

|---|---|

| Hydration number | 6 H$$_2$$O |

| Ligand exchange rate | 1.5 × 10$$^3$$ s$$^{-1}$$ |

| Diffusion coefficient | 7.2 × 10$$^{-10}$$ m$$^2$$/s |

The synthesis of tetrachloroiridium;hydrate;dihydrochloride requires careful consideration of precursor selection and reaction strategies to achieve optimal yields and product purity. The choice of starting materials fundamentally determines the reaction pathway and final product characteristics [1] [2].

Primary Precursor Categories

Metallic iridium serves as the most direct precursor for tetrachloroiridium;hydrate;dihydrochloride synthesis. When subjected to chlorination at elevated temperatures, iridium metal undergoes direct oxidation to form iridium trichloride, which subsequently hydrates to produce the desired compound [2] [3]. This approach offers the advantage of high purity and quantitative conversion, as the reaction proceeds through a well-defined stoichiometric pathway.

Alternative precursor strategies involve the use of iridium oxide compounds. Hydrated iridium oxide, when treated with hydrochloric acid under controlled conditions, provides an efficient route to tetrachloroiridium;hydrate;dihydrochloride formation [3]. This method is particularly valuable when starting from iridium-containing waste materials or when mild reaction conditions are preferred.

Higher oxidation state iridium compounds, particularly hexachloroiridium acid and its salts, represent another important precursor class. These compounds can be reduced using various reducing agents to yield the target tetrachloroiridium complex [4] [5]. The reduction pathway offers excellent control over product composition and allows for the incorporation of specific hydration levels.

Strategic Considerations

The selection of precursors must account for several critical factors that influence the overall synthesis efficiency. Economic considerations play a significant role, as iridium compounds are expensive and precursor cost directly impacts the process viability. Metallic iridium, while requiring harsh reaction conditions, often provides the most cost-effective route for large-scale production [2].

Reaction compatibility represents another crucial factor in precursor selection. Certain precursors may introduce impurities or side reactions that complicate product purification. For instance, the use of ammonium hexachloroiridate as a precursor requires careful temperature control to prevent decomposition and the formation of metallic iridium [6].

Environmental and safety considerations also influence precursor choice. Chlorination reactions involving gaseous chlorine require specialized handling equipment and safety protocols. In contrast, solution-based approaches using chloride salts offer improved safety profiles while maintaining synthetic efficiency [1] [2].

Solution-Phase Synthesis Approaches

Solution-phase synthesis represents a versatile and widely adopted approach for tetrachloroiridium;hydrate;dihydrochloride preparation. This methodology offers excellent control over reaction conditions and allows for the systematic optimization of product yield and purity [7] [8].

Aqueous Synthesis Protocols

Aqueous synthesis protocols constitute the most common solution-phase approach for tetrachloroiridium;hydrate;dihydrochloride formation. The process typically involves the dissolution of iridium-containing precursors in acidic aqueous solutions, followed by controlled chlorination and hydration steps [9] [10].

The reaction mechanism in aqueous media proceeds through the formation of aquo-chloro complexes as intermediates. Initial complexation occurs rapidly, with iridium ions coordinating to chloride ions in solution. The coordination number and geometry of these intermediates depend on the chloride concentration and solution pH [11] [12].

Temperature control proves critical in aqueous synthesis protocols. Elevated temperatures accelerate complex formation but may also promote unwanted side reactions or decomposition. Optimal temperature ranges typically fall between 50-100°C, depending on the specific precursor and reaction conditions employed [13] [10].

Organic Solvent Systems

Organic solvent systems offer alternative approaches for tetrachloroiridium;hydrate;dihydrochloride synthesis, particularly when enhanced solubility or specific reaction conditions are required. Alcoholic solvents, such as methanol and ethanol, have shown particular promise in facilitating iridium complex formation [5] [14].

The use of organic solvents allows for the control of hydration levels in the final product. By adjusting the water content in the solvent system, researchers can influence the degree of hydration in the resulting tetrachloroiridium complex. This control is particularly valuable when specific hydration states are required for subsequent applications [5].

Mixed solvent systems, combining aqueous and organic components, provide additional flexibility in synthesis optimization. These systems allow for the fine-tuning of solubility parameters and reaction kinetics, enabling the preparation of products with tailored properties [8] [15].

Controlled Precipitation Methods

Controlled precipitation methods represent a sophisticated approach to solution-phase synthesis that allows for the precise control of product morphology and composition. These methods involve the gradual addition of precipitating agents to homogeneous solutions containing iridium complexes [1] [2].

The precipitation process can be controlled through various parameters, including temperature, concentration, and addition rate. Slow precipitation generally results in more crystalline products with improved purity, while rapid precipitation may lead to amorphous materials with higher surface areas [2] [16].

pH control during precipitation proves essential for achieving optimal product characteristics. The pH affects the speciation of iridium complexes in solution and influences the precipitation kinetics. Optimal pH ranges typically fall between 1-3 for tetrachloroiridium;hydrate;dihydrochloride precipitation [1] [2].

Solid-State Synthesis Routes

Solid-state synthesis routes have emerged as environmentally friendly and efficient alternatives to traditional solution-phase methods for tetrachloroiridium;hydrate;dihydrochloride preparation. These approaches minimize solvent usage while often providing superior reaction rates and yields [7] [17].

Mechanochemical Synthesis

Mechanochemical synthesis represents a revolutionary approach to solid-state tetrachloroiridium;hydrate;dihydrochloride formation. This method utilizes mechanical energy, typically delivered through ball milling, to drive chemical reactions between solid precursors [7] [17].

The mechanochemical process occurs through the repeated impact and friction of grinding media with the reactant mixture. This mechanical action breaks intermolecular bonds and creates fresh reactive surfaces, facilitating chemical reactions that would otherwise require elevated temperatures or extended reaction times [7].

Ball milling conditions significantly influence the reaction outcome. Parameters such as milling frequency, ball-to-powder ratio, and milling time must be optimized for each specific reaction system. Typically, frequencies of 25-30 Hz and milling times of 10-60 minutes provide optimal results for iridium complex formation [7] [17].

The mechanochemical approach offers several advantages over conventional synthesis methods. Reaction times are dramatically reduced, often from days to minutes. Additionally, the process occurs under ambient conditions, eliminating the need for elevated temperatures or inert atmospheres [7].

Thermal Decomposition Methods

Thermal decomposition methods provide another important solid-state route for tetrachloroiridium;hydrate;dihydrochloride synthesis. These approaches typically involve the controlled heating of precursor materials to promote decomposition and subsequent recombination reactions [2] [3].

The thermal decomposition process requires careful temperature control to ensure complete conversion while preventing unwanted side reactions. Optimal temperatures typically range from 300-650°C, depending on the specific precursor employed [2] [3].

Atmosphere control during thermal decomposition proves critical for achieving desired product characteristics. Inert atmospheres prevent oxidation and decomposition of sensitive intermediates, while controlled atmospheres containing chlorine or hydrogen chloride can promote specific reaction pathways [2] [18].

High-Pressure Synthesis

High-pressure synthesis represents an emerging approach for solid-state tetrachloroiridium;hydrate;dihydrochloride formation. This method utilizes elevated pressures to drive chemical reactions and phase transformations that are thermodynamically unfavorable under ambient conditions [19].

The application of high pressure affects both the thermodynamics and kinetics of chemical reactions. Pressure-induced changes in molecular volumes can make previously unfavorable reactions spontaneous, while the reduced molecular motion under pressure can enhance reaction selectivity [19].

High-pressure synthesis equipment requires specialized design and safety considerations. Diamond anvil cells and multi-anvil presses are commonly employed for laboratory-scale synthesis, while industrial applications may utilize large-volume presses [19].

Mechanistic Investigations of Formation Reactions

Understanding the mechanistic aspects of tetrachloroiridium;hydrate;dihydrochloride formation reactions is crucial for optimizing synthesis conditions and developing new synthetic pathways. Detailed mechanistic studies provide insights into reaction intermediates, rate-determining steps, and factors controlling product selectivity [20] [21].

Spectroscopic Characterization of Intermediates

Spectroscopic techniques play a vital role in elucidating the mechanistic details of tetrachloroiridium;hydrate;dihydrochloride formation. Nuclear magnetic resonance spectroscopy provides information about the coordination environment of iridium centers and the dynamics of ligand exchange processes [8] [15].

Infrared spectroscopy reveals valuable information about the nature of iridium-chloride and iridium-water interactions. The characteristic stretching frequencies of coordinated chloride ligands and water molecules provide direct evidence for complex formation and allow for the identification of specific coordination modes [1] [2].

X-ray absorption spectroscopy techniques, including X-ray absorption near-edge structure and extended X-ray absorption fine structure, offer detailed information about the local coordination environment of iridium atoms. These methods can detect subtle changes in coordination geometry and oxidation state that occur during complex formation [14].

Kinetic Studies and Rate Determinations

Kinetic studies provide quantitative information about the rates of tetrachloroiridium;hydrate;dihydrochloride formation reactions and help identify rate-determining steps. These investigations typically involve monitoring the disappearance of reactants or appearance of products as a function of time under controlled conditions [21] [22].

Temperature-dependent kinetic studies allow for the determination of activation energies and pre-exponential factors for various reaction steps. This information provides insights into the molecular-level processes controlling reaction rates and helps predict reaction behavior under different conditions [21] [23].

Concentration-dependent studies reveal the reaction order with respect to various reactants and provide information about the reaction mechanism. First-order kinetics typically indicate unimolecular processes, while higher-order kinetics suggest bimolecular or more complex reaction pathways [21] [22].

Computational Investigations

Computational chemistry methods provide complementary insights into the mechanistic aspects of tetrachloroiridium;hydrate;dihydrochloride formation. Density functional theory calculations can predict the structures and energies of reaction intermediates and transition states [24] [25].

Molecular dynamics simulations offer information about the dynamics of complex formation processes and the role of solvent molecules in facilitating or hindering specific reaction pathways. These simulations can reveal details about the mechanism that are difficult to obtain through experimental methods alone [24].

Thermodynamic calculations help predict the feasibility of different reaction pathways and identify the most thermodynamically favorable routes to product formation. This information guides experimental design and helps optimize reaction conditions [24] [25].

Novel Synthetic Pathways and Innovations

The development of novel synthetic pathways for tetrachloroiridium;hydrate;dihydrochloride represents an active area of research driven by the need for more efficient, environmentally friendly, and cost-effective production methods. Recent innovations have focused on green chemistry approaches and the utilization of alternative energy sources [7] [17].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating tetrachloroiridium;hydrate;dihydrochloride formation reactions. This method utilizes microwave radiation to provide rapid and uniform heating, dramatically reducing reaction times while often improving yields [26].

The microwave heating mechanism differs fundamentally from conventional heating methods. Microwave radiation directly heats polar molecules through dielectric heating, resulting in rapid and uniform temperature increases throughout the reaction mixture. This heating mode can lead to different reaction pathways and improved selectivity compared to conventional heating [26].

Optimization of microwave synthesis conditions requires careful control of several parameters. Microwave power, temperature, and reaction time must be balanced to achieve optimal conversion while preventing overheating and product decomposition. Typically, microwave-assisted reactions can be completed in minutes rather than hours [26].

Photochemical Synthesis Routes

Photochemical synthesis represents an innovative approach that utilizes light energy to drive tetrachloroiridium;hydrate;dihydrochloride formation reactions. This method offers the possibility of conducting reactions under mild conditions while achieving high selectivity [10].

The photochemical process typically involves the absorption of light by chromophoric precursors, leading to the formation of electronically excited states. These excited states can undergo chemical reactions that are thermodynamically unfavorable under dark conditions, opening new synthetic pathways [10].

Light source selection proves critical for photochemical synthesis success. Ultraviolet light sources are commonly employed due to their high energy content, but visible light sources may also be effective when appropriate photosensitizers are used [10].

Electrochemical Synthesis Methods

Electrochemical synthesis methods offer precise control over reaction conditions and the ability to drive reactions that are thermodynamically unfavorable. These approaches utilize electrical energy to promote electron transfer reactions and complex formation [27] .

The electrochemical process typically involves the oxidation or reduction of iridium-containing precursors at electrode surfaces. The applied potential can be precisely controlled to selectively promote specific reaction pathways while suppressing unwanted side reactions [27].

Cell design and electrode selection significantly influence the efficiency of electrochemical synthesis. Factors such as electrode material, surface area, and electrolyte composition must be optimized for each specific reaction system [27] .

Bioinspired Synthesis Approaches

Bioinspired synthesis approaches represent an emerging frontier in tetrachloroiridium;hydrate;dihydrochloride preparation. These methods draw inspiration from biological systems to develop mild and selective synthetic pathways [29].

Enzyme-mimetic catalysts can facilitate complex formation reactions under physiological conditions. These catalysts often exhibit high selectivity and can operate in aqueous media without the need for organic solvents [29].

Biomimetic approaches may also utilize biological templates or scaffolds to control the organization and assembly of iridium complexes. This strategy can lead to products with unique morphologies and properties that are difficult to achieve through conventional synthesis methods [29].

Chloride Complex Interconversions and Transformations

The interconversion between different chloride complexes of iridium represents a fundamental aspect of tetrachloroiridium;hydrate;dihydrochloride chemistry. Understanding these transformations is essential for controlling product formation and developing efficient synthetic strategies [11] [12].

Aquation and Anation Reactions

Aquation and anation reactions constitute the primary mechanisms for chloride complex interconversions in tetrachloroiridium;hydrate;dihydrochloride systems. Aquation involves the replacement of chloride ligands with water molecules, while anation involves the reverse process [11] [12].

The aquation process typically occurs through a dissociative mechanism, where chloride ligands dissociate from the iridium center, followed by water coordination. The rate of aquation depends on the nature of the leaving chloride ligand and the coordination environment of the iridium center [11].

Anation reactions, conversely, involve the replacement of coordinated water molecules with chloride ions. This process is typically facilitated by high chloride concentrations and can be driven by changing the solution composition or pH [11] [12].

pH-Dependent Equilibria

The pH of the solution significantly affects the equilibrium distribution of different chloride complexes. At low pH values, protonated species predominate, while at higher pH values, hydroxo complexes may form [11] [12].

The protonation state of coordinated water molecules influences the overall charge of the complex and affects its stability and reactivity. These pH-dependent changes can be exploited to selectively prepare specific complex species [11].

Buffer systems can be employed to maintain constant pH conditions during synthesis, ensuring reproducible product formation. Common buffer systems include acetate, phosphate, and citrate buffers, depending on the desired pH range [11] [12].

Thermal Stability and Decomposition Pathways

The thermal stability of tetrachloroiridium;hydrate;dihydrochloride and related chloride complexes is an important consideration for synthesis and storage. Understanding decomposition pathways helps optimize reaction conditions and prevent unwanted side reactions [23] [18].

Thermal decomposition typically begins with the loss of coordinated water molecules, followed by chloride elimination. The decomposition temperature depends on the specific complex structure and the heating rate employed [23].

Decomposition products may include lower coordination number complexes, metallic iridium, or iridium oxides, depending on the atmosphere and temperature conditions. These decomposition products can sometimes be utilized as precursors for other iridium compounds [23] [18].

Ligand Exchange Kinetics

The kinetics of ligand exchange reactions in tetrachloroiridium;hydrate;dihydrochloride systems provide insights into the mechanism of complex interconversions. These studies help identify factors controlling reaction rates and selectivity [20] [30].

Exchange reactions typically follow first-order kinetics with respect to the complex concentration, indicating a dissociative mechanism. The rate constant depends on the nature of the leaving ligand and the incoming ligand [20].

Temperature and solvent effects on exchange kinetics provide additional mechanistic information. Higher temperatures generally accelerate exchange reactions, while solvent polarity affects the stabilization of ionic intermediates [20] [30].

Redox Interconversions

Redox reactions represent another important class of transformations in tetrachloroiridium;hydrate;dihydrochloride chemistry. These reactions involve changes in the oxidation state of iridium and can lead to the formation of different complex species [9] [11].

Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide, chlorine, or permanganate. These reactions can convert iridium(III) complexes to iridium(IV) species, which may exhibit different coordination preferences and reactivity patterns [9].

Reduction reactions, conversely, can convert higher oxidation state iridium complexes to lower oxidation state species. Common reducing agents include hydrogen, hydrazine, and alcohols. These reactions are often accompanied by changes in coordination geometry and ligand binding preferences [4] [5].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (86.67%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard